![molecular formula C25H25N3O6S B2757230 N-(2-(4-benzoylpiperazin-1-yl)-2-oxo-1-tosylethyl)furan-2-carboxamide CAS No. 1025033-58-2](/img/structure/B2757230.png)
N-(2-(4-benzoylpiperazin-1-yl)-2-oxo-1-tosylethyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(4-benzoylpiperazin-1-yl)-2-oxo-1-tosylethyl)furan-2-carboxamide, commonly known as BTFC, is a chemical compound that has been widely studied in the field of medicinal chemistry. It is a synthetic compound that belongs to the class of piperazine derivatives and has shown potential as a drug candidate for the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
Central Nervous System (CNS) Acting Drugs
Research has indicated that compounds with azole groups, including benzimidazoles, imidazothiazoles, and imidazoles, are being investigated for their CNS properties. These compounds show promise in treating neurological disorders due to their ability to penetrate the CNS effectively. The synthesis pathways for these compounds involve various chemical reactions, highlighting their potential in developing more potent CNS drugs (S. Saganuwan, 2020).
DNA Binding and Anticancer Activity
Compounds like Hoechst 33258 and its analogues, which include benzimidazole groups, bind strongly to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. This property is utilized in fluorescent DNA staining, chromosome analysis, and as a starting point for rational drug design in cancer therapy (U. Issar & R. Kakkar, 2013).
Inhibition of Coagulation Factor Xa
Research into inhibitors of Factor Xa, which is crucial for the blood coagulation process, has identified small-molecule inhibitors that offer potential as antithrombotic agents. The systematic development of these inhibitors demonstrates their selectivity and efficacy, contributing to advancements in the treatment of thrombotic disorders (H. Pauls & W. R. Ewing, 2001).
Antiepileptic Properties
Zonisamide, a 1,2 benzisoxazole derivative, represents the application of benzazoles in treating epilepsy. It has shown efficacy in various animal models of epilepsy, indicating its potential in blocking seizure discharges and suppressing epileptogenic focus. This illustrates the role of benzazoles and related compounds in developing new antiepileptic drugs (D. Peters & E. Sorkin, 1993).
Development of Antimicrobial Agents
The exploration of bioactive furanyl- or thienyl-substituted nucleobases, nucleosides, and their analogues demonstrates the significance of these compounds in medicinal chemistry. Their incorporation into drug design has resulted in molecules with optimized antiviral, antitumor, antimycobacterial, and antiparkinsonian actions, highlighting their versatility and potential as antimicrobial agents (T. Ostrowski, 2022).
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-[2-(4-benzoylpiperazin-1-yl)-1-(4-methylphenyl)sulfonyl-2-oxoethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O6S/c1-18-9-11-20(12-10-18)35(32,33)23(26-22(29)21-8-5-17-34-21)25(31)28-15-13-27(14-16-28)24(30)19-6-3-2-4-7-19/h2-12,17,23H,13-16H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBVEHVDFOYOIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-benzoylpiperazin-1-yl)-2-oxo-1-tosylethyl)furan-2-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.